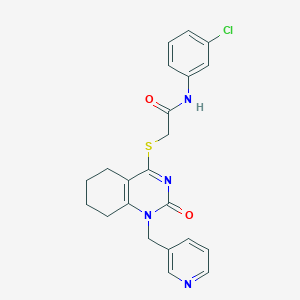![molecular formula C23H15NO5 B2585286 Methyl 4-[(9,10-dioxoanthracen-1-yl)carbamoyl]benzoate CAS No. 476326-62-2](/img/structure/B2585286.png)
Methyl 4-[(9,10-dioxoanthracen-1-yl)carbamoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-[(9,10-dioxoanthracen-1-yl)carbamoyl]benzoate, also known as MDAB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDAB is a member of the anthraquinone family and has a molecular weight of 405.4 g/mol.
Scientific Research Applications
Material Science and Crystal Engineering
Anthracene derivatives have been studied for their unique crystalline properties and applications in crystal engineering. For instance, methyl 2-(carbazol-9-yl)benzoate exhibits unusual crystalline behavior, transforming under high pressure to a different structure, highlighting the role of external conditions in dictating molecular arrangements and conformations. This property is critical in the development of advanced materials with specific optical or mechanical properties (Johnstone et al., 2010).
Optical Sensing and Imaging
Anthracene-based compounds have shown potential in optical sensing and imaging, particularly in biomedical applications. For example, anthracene-derived Schiff base compounds have been synthesized for their aggregation-induced emission enhancement (AIEE) properties. These compounds can serve as effective probes for fluorescence sensing of biomolecules like bovine serum albumin and for optical cell imaging in cancer research, demonstrating the utility of anthracene derivatives in sensitive detection and imaging techniques (Densil et al., 2018).
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of anthracene derivatives, including processes to enhance systemic exposure or modify chemical structures for specific applications, are areas of active research. For instance, the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of rhein with improved systemic exposure, showcases the chemical manipulation of anthracene derivatives for potential therapeutic applications (Owton et al., 1995).
Electroluminescent and Electronic Applications
Anthracene derivatives are explored for their electroluminescent properties and applications in electronic devices. For example, anthracene-based emitters have been engineered for high efficiency in nondoped deep-blue fluorescent OLEDs, indicating the promise of these compounds in developing advanced optoelectronic devices with specific light-emitting properties (Wang et al., 2020).
Biomedical Research
In biomedical research, anthracene derivatives are investigated for their potential in imaging Alzheimer's disease, highlighting the versatility of these compounds in developing diagnostic tools and treatments for neurodegenerative conditions (Gao et al., 2018).
properties
IUPAC Name |
methyl 4-[(9,10-dioxoanthracen-1-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO5/c1-29-23(28)14-11-9-13(10-12-14)22(27)24-18-8-4-7-17-19(18)21(26)16-6-3-2-5-15(16)20(17)25/h2-12H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTOFXHVNVHJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2585205.png)
![2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanol](/img/structure/B2585206.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutan-1-amine hydrochloride](/img/no-structure.png)
![methyl 4-({[1-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B2585208.png)
![4-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrol idin-2-one](/img/structure/B2585210.png)

![3-(dimethylamino)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2585212.png)
![ethyl 3-ethyl-5-{[(4-isopropylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2585213.png)
![1-(4-Chlorophenyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone](/img/structure/B2585218.png)
![methyl 3-[(3-chlorobenzoyl)amino]-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2585220.png)
![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2585223.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2585224.png)
